molecular formula C19H22FN3OS B2698189 [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone CAS No. 1326895-90-2

[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone

Cat. No. B2698189
CAS RN: 1326895-90-2
M. Wt: 359.46
InChI Key: UDUTYZOEPKLLDC-UHFFFAOYSA-N
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Description

[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone, also known as FTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. FTQ belongs to the class of quinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone involves the inhibition of topoisomerase II, which is an important enzyme involved in DNA replication and cell division. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone binds to the enzyme and prevents it from functioning properly, leading to the accumulation of DNA damage and cell death. In addition, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit antioxidant and anti-inflammatory effects, which contribute to its neuroprotective activity in neurological disorders.
Biochemical and Physiological Effects:
[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective activity, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has also been shown to exhibit anti-inflammatory and antioxidant effects. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone in lab experiments is its potent anticancer activity. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In addition, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has also been shown to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurological disorders.
However, there are also some limitations to using [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone in lab experiments. One of the major limitations is its toxicity. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit toxicity in some cell lines, which may limit its use in certain experiments. In addition, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are many potential future directions for the study of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone. One area of research is in the development of new anticancer drugs based on [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone. Researchers could explore the structure-activity relationships of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone and develop new derivatives with improved potency and selectivity.
Another potential area of research is in the development of new drugs for the treatment of neurological disorders. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit neuroprotective activity, and researchers could explore its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Overall, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the development of new drugs.

Synthesis Methods

The synthesis of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone involves the reaction of 6-fluoro-4-chloroquinoline-3-carbaldehyde with thiomorpholine and piperidine in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the final product. The synthesis method has been optimized to yield high purity and high yield of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone.

Scientific Research Applications

[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. One of the major research areas is in the development of new drugs for the treatment of cancer. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone involves the inhibition of topoisomerase II, which is an important enzyme involved in DNA replication and cell division.
In addition to its anticancer activity, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has also been studied for its potential applications in the treatment of neurological disorders. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. The mechanism of action of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone in these disorders involves the inhibition of oxidative stress and inflammation, which are major contributors to the progression of these diseases.

properties

IUPAC Name

(6-fluoro-4-thiomorpholin-4-ylquinolin-3-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c20-14-4-5-17-15(12-14)18(22-8-10-25-11-9-22)16(13-21-17)19(24)23-6-2-1-3-7-23/h4-5,12-13H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUTYZOEPKLLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCSCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone

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